molecular formula C19H17N3O4 B5342952 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5342952
M. Wt: 351.4 g/mol
InChI Key: ZUPKJRCGNRNGGM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with hydroxypropyl and nitrophenyl substituents

Properties

IUPAC Name

3-(3-hydroxypropyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-12-4-11-21-18(20-17-8-2-1-7-16(17)19(21)24)10-9-14-5-3-6-15(13-14)22(25)26/h1-3,5-10,13,23H,4,11-12H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPKJRCGNRNGGM-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxypropyl and nitrophenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while reduction of the nitrophenyl group results in an amino derivative.

Scientific Research Applications

3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.

    Industry: The compound can be used in materials science for developing new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-(3-HYDROXYPROPYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a different position of the nitro group.

    3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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